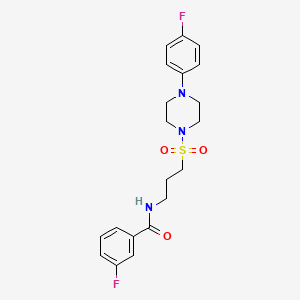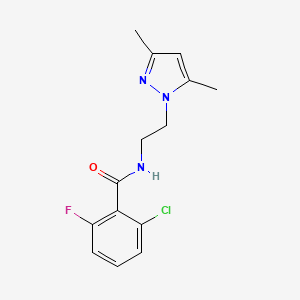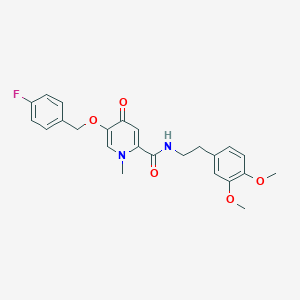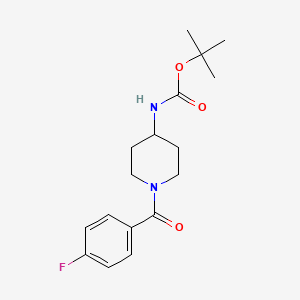
3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidinone ring, which is a biologically important five-membered heterocyclic ring . Thiazolidinones have been associated with a wide range of biological activities . The compound also contains a piperidin-4-yl group, which is a common moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazolidin-2,4-dione (TZD) moiety, which plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Thiazolidine-2,4-diones have been synthesized and evaluated for their anticancer activities. For instance, N-substituted indole derivatives have shown significant activity against breast cancer cell lines, indicating their potential as chemotherapeutic agents (N. Kumar & Sanjay K. Sharma, 2022). Such compounds are synthesized through reactions involving thiazolidine-2,4-diones and other chemical groups, reflecting the versatility of thiazolidine-2,4-diones in drug development.
Antimicrobial and Antifungal Properties
Compounds derived from thiazolidine-2,4-diones have been tested for their antimicrobial and antifungal activities. A study on derivatives synthesized by Knoevenagel condensation demonstrated significant activity against gram-positive bacteria and excellent antifungal activity, showing their potential in addressing antibiotic resistance (O. Prakash et al., 2011).
Biological Activity Enhancement
Research has focused on synthesizing novel derivatives with varied biological activities. By incorporating different functional groups, researchers have enhanced the antibacterial and antifungal properties of thiazolidine-2,4-dione derivatives. These efforts indicate the compound's utility in developing new therapeutic agents with broad-spectrum biological activities (S. Mohanty et al., 2015).
Antitumor Agents
New thiazacridine agents synthesized from thiazolidine-2,4-diones have shown promising cytotoxic and selective antitumor activities. Their ability to induce apoptosis and cell cycle arrest in tumor cells without affecting normal cells highlights their potential as cancer therapies (Mbo Chagas et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound “3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . The compound also targets Protein Tyrosine Phosphatase 1B (PTP1B) , which plays a crucial role in insulin signaling and thus, is a potential target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its targets through a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation . In the case of PTP1B, it acts as a reversible, non-competitive inhibitor .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by inhibiting the action of DNA gyrase . This results in the prevention of bacterial replication, thereby exerting its antibacterial effect . In the case of diabetes, the compound improves insulin resistance through the inhibition of PTP1B .
Result of Action
The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . It also exhibits potential PTP1B inhibitory activity, which could be beneficial in the treatment of diabetes mellitus .
Propiedades
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFRYYCAUGFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)


![5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2920154.png)
![(3,3-Difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2920155.png)
![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)
![1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2920159.png)

![(3-methyl-4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid](/img/structure/B2920162.png)

